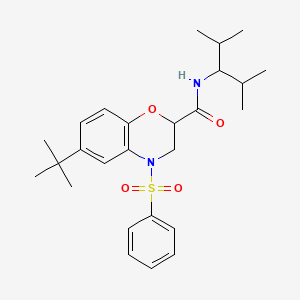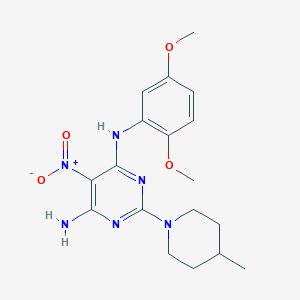
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound with a unique structure that combines a dimethoxyphenyl group, a methylpiperidinyl group, and a nitropyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process may include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2,5-dimethoxyaniline and a suitable nitrile.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitrating mixtures.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the piperidine derivative reacts with the pyrimidine core.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidines.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidopyrimidines: Compounds with two fused pyrimidine rings, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines.
Nitropyrimidines: Compounds with nitro groups attached to the pyrimidine ring.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H24N6O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-N-(2,5-dimethoxyphenyl)-2-(4-methylpiperidin-1-yl)-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H24N6O4/c1-11-6-8-23(9-7-11)18-21-16(19)15(24(25)26)17(22-18)20-13-10-12(27-2)4-5-14(13)28-3/h4-5,10-11H,6-9H2,1-3H3,(H3,19,20,21,22) |
Clé InChI |
JHSDPZAMQGPPIX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C2=NC(=C(C(=N2)NC3=C(C=CC(=C3)OC)OC)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)
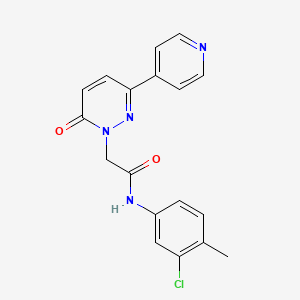
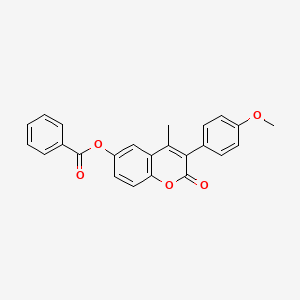

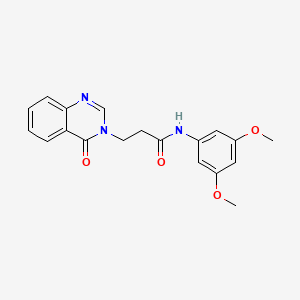
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B11253819.png)


![N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]butanamide](/img/structure/B11253832.png)
![1-{6-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}azepane](/img/structure/B11253833.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11253841.png)
![2-{[6-Amino-5-nitro-2-(piperidin-1-yl)pyrimidin-4-yl]amino}ethanol](/img/structure/B11253846.png)
